molecular formula C12H10O4 B6395702 4-(Furan-2-YL)-3-methoxybenzoic acid CAS No. 1261925-34-1

4-(Furan-2-YL)-3-methoxybenzoic acid

Cat. No.: B6395702
CAS No.: 1261925-34-1
M. Wt: 218.20 g/mol
InChI Key: QPRKHYWEEGDPST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Furan-2-YL)-3-methoxybenzoic acid is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring attached to a benzoic acid moiety, with a methoxy group at the third position of the benzene ring. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Furan-2-YL)-3-methoxybenzoic acid typically involves the following steps:

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of green chemistry principles, such as solvent-free reactions and renewable starting materials, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 4-(Furan-2-YL)-3-methoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Furan-2-YL)-3-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Used in the production of polymers, resins, and agrochemicals

Mechanism of Action

The mechanism of action of 4-(Furan-2-YL)-3-methoxybenzoic acid involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in inflammatory and cancer pathways.

    Pathways Involved: It may inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation.

Comparison with Similar Compounds

Uniqueness: 4-(Furan-2-YL)-3-methoxybenzoic acid is unique due to the presence of both the furan ring and the methoxy group, which contribute to its enhanced biological activity and chemical reactivity. This makes it a valuable compound for various applications in medicinal chemistry and industrial processes .

Properties

IUPAC Name

4-(furan-2-yl)-3-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c1-15-11-7-8(12(13)14)4-5-9(11)10-3-2-6-16-10/h2-7H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRKHYWEEGDPST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10688515
Record name 4-(Furan-2-yl)-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261925-34-1
Record name 4-(Furan-2-yl)-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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